molecular formula C8H4ClF3N2 B1408048 2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227563-82-7

2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1408048
CAS No.: 1227563-82-7
M. Wt: 220.58 g/mol
InChI Key: KRXBHNNIFQAPAC-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyridine-4-acetonitrile: is a chemical compound with the molecular formula C8H3ClF3N2 . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of chlorine and trifluoromethyl groups on the pyridine ring, along with an acetonitrile group, makes this compound unique and valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Halogenation and Nitrile Formation:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-[2-chloro-6-(trifluoromethyl)pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-7-4-5(1-2-13)3-6(14-7)8(10,11)12/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXBHNNIFQAPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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